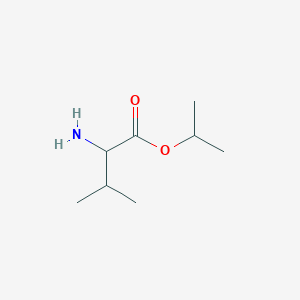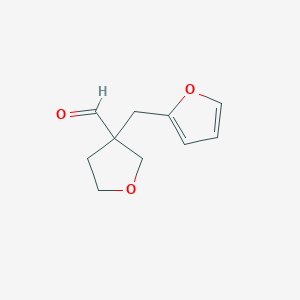
3-(Furan-2-ylmethyl)oxolane-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Furan-2-ylmethyl)oxolane-3-carbaldehyde is an organic compound with the molecular formula C10H12O3 It is a derivative of furan, a heterocyclic aromatic compound, and features both furan and oxolane (tetrahydrofuran) rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Furan-2-ylmethyl)oxolane-3-carbaldehyde typically involves the reaction of furan derivatives with oxolane precursors. One common method includes the use of furan-2-carbaldehyde as a starting material, which undergoes a series of reactions to introduce the oxolane ring. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes that utilize biomass-derived chemicals. These processes are designed to be efficient and cost-effective, often employing continuous flow reactors and advanced purification techniques to produce the compound on a commercial scale .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Furan-2-ylmethyl)oxolane-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Furan-2-ylmethanol derivatives.
Substitution: Various substituted furan derivatives depending on the electrophile used.
Applications De Recherche Scientifique
3-(Furan-2-ylmethyl)oxolane-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a precursor for various industrial applications.
Mécanisme D'action
The mechanism of action of 3-(Furan-2-ylmethyl)oxolane-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s furan ring can participate in π-π interactions with aromatic residues in proteins, while the aldehyde group can form covalent bonds with nucleophilic sites in biomolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Furan-2-carbaldehyde: A simpler aldehyde derivative of furan.
Tetrahydrofuran (THF): A fully saturated analog of oxolane.
Furfural: An aldehyde derivative of furan used in industrial applications.
Uniqueness
3-(Furan-2-ylmethyl)oxolane-3-carbaldehyde is unique due to the presence of both furan and oxolane rings in its structure. This dual-ring system imparts distinct chemical and physical properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activities further distinguish it from similar compounds .
Propriétés
Formule moléculaire |
C10H12O3 |
|---|---|
Poids moléculaire |
180.20 g/mol |
Nom IUPAC |
3-(furan-2-ylmethyl)oxolane-3-carbaldehyde |
InChI |
InChI=1S/C10H12O3/c11-7-10(3-5-12-8-10)6-9-2-1-4-13-9/h1-2,4,7H,3,5-6,8H2 |
Clé InChI |
BBKOTUAOODWDCJ-UHFFFAOYSA-N |
SMILES canonique |
C1COCC1(CC2=CC=CO2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2,5-Dichloropyridin-4-yl)amino]ethan-1-ol](/img/structure/B13239806.png)
![1-[(2S)-pyrrolidin-2-yl]propan-1-one](/img/structure/B13239817.png)
![2-[4-(4-Aminophenoxy)phenyl]acetonitrile](/img/structure/B13239824.png)
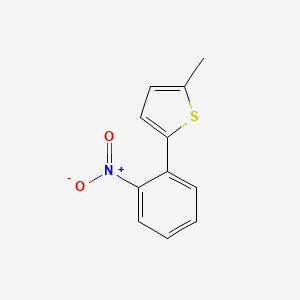
![N-[(3-fluorophenyl)methyl]-N-methylsulfamoyl chloride](/img/structure/B13239828.png)
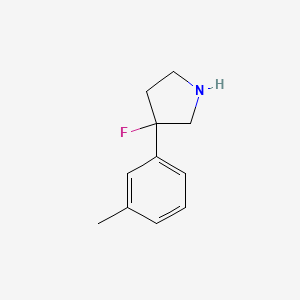
![3-[[(3-methylphenyl)methyl]amino]-1-Propanol](/img/structure/B13239832.png)
![[(3AR,6aS)-6a-(hydroxymethyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methanol](/img/structure/B13239834.png)
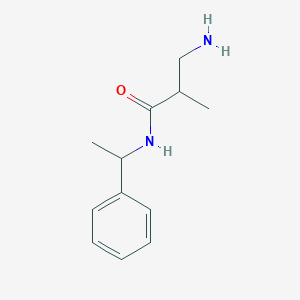
![2-{[(2-Chloro-6-fluorophenyl)methyl]amino}propan-1-ol](/img/structure/B13239846.png)
![{6,8-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl}methanol](/img/structure/B13239852.png)
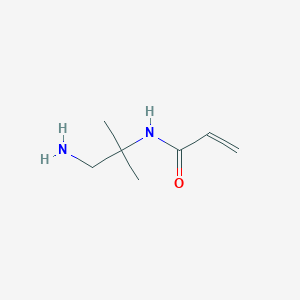
amine](/img/structure/B13239863.png)
